molecular formula C3H7FNO4P B14312344 (Fluoromethylideneamino) dimethyl phosphate CAS No. 114192-90-4

(Fluoromethylideneamino) dimethyl phosphate

Cat. No.: B14312344
CAS No.: 114192-90-4
M. Wt: 171.06 g/mol
InChI Key: IEMHNMDJTFBCNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Fluoromethylideneamino) dimethyl phosphate is a chemical compound with the molecular formula C3H7FNO4P It is known for its unique structure, which includes a fluoromethylideneamino group attached to a dimethyl phosphate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Fluoromethylideneamino) dimethyl phosphate typically involves the reaction of dimethyl phosphite with fluoromethylideneamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Common reagents used in this synthesis include dimethyl phosphite and fluoromethylideneamine, and the reaction is often catalyzed by a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(Fluoromethylideneamino) dimethyl phosphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the fluoromethylideneamino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted phosphates.

Scientific Research Applications

(Fluoromethylideneamino) dimethyl phosphate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (Fluoromethylideneamino) dimethyl phosphate involves its interaction with molecular targets through its reactive functional groups. The fluoromethylideneamino group can participate in hydrogen bonding and other interactions, while the dimethyl phosphate moiety can engage in phosphorylation reactions. These interactions can affect various biochemical pathways and molecular processes.

Comparison with Similar Compounds

Similar Compounds

    Methanimidoyl fluoride, N-[(dimethoxyphosphinyl)oxy]-: Similar in structure but with different substituents.

    Phosphoramidates: A class of compounds with similar phosphate groups but different amine substituents.

Uniqueness

(Fluoromethylideneamino) dimethyl phosphate is unique due to the presence of the fluoromethylideneamino group, which imparts distinct chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity and stability.

Properties

CAS No.

114192-90-4

Molecular Formula

C3H7FNO4P

Molecular Weight

171.06 g/mol

IUPAC Name

(fluoromethylideneamino) dimethyl phosphate

InChI

InChI=1S/C3H7FNO4P/c1-7-10(6,8-2)9-5-3-4/h3H,1-2H3

InChI Key

IEMHNMDJTFBCNV-UHFFFAOYSA-N

Canonical SMILES

COP(=O)(OC)ON=CF

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.